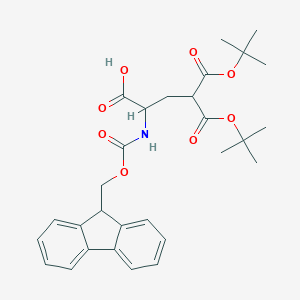

Fmoc-Gla(OtBu)2-OH

Beschreibung

Contextualization within Protected Amino Acid Chemistry

The synthesis of peptides is a stepwise process that requires the precise formation of amide bonds between amino acids in a defined sequence. To prevent unwanted side reactions and ensure the correct sequence, the reactive functional groups of the amino acids must be temporarily masked with protecting groups. Fmoc-Gla(OtBu)2-OH is a prime example of a protected amino acid designed for the widely used Fmoc/tBu orthogonal protection strategy in SPPS. iris-biotech.de

In this strategy, the α-amino group of the amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. p3bio.com This group is stable under the acidic conditions used for side-chain deprotection but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a suitable solvent, to allow for the next amino acid to be coupled. nih.gov

Conversely, the two carboxylic acid groups on the γ-carbon of the glutamic acid side chain are protected by the acid-labile tert-butyl (OtBu) groups. sigmaaldrich.com These OtBu groups are stable to the basic conditions used for Fmoc removal but are efficiently cleaved using a strong acid, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support and global deprotection. iris-biotech.denih.gov This orthogonality—the ability to remove one type of protecting group without affecting the other—is fundamental to the success of SPPS, allowing for the controlled, sequential assembly of the peptide chain. iris-biotech.de

Significance as a Building Block for γ-Carboxyglutamic Acid Incorporation

The primary significance of this compound lies in its role as a dedicated building block for the introduction of γ-carboxyglutamic acid (Gla). sigmaaldrich.comalfa-chemistry.com Gla is a post-translationally modified amino acid that is not one of the 20 common proteinogenic amino acids. This modification, which involves the addition of a second carboxyl group to the γ-carbon of a glutamic acid residue, is catalyzed by the vitamin K-dependent γ-glutamyl carboxylase enzyme in nature.

The presence of two adjacent carboxylic acid groups on the Gla side chain imparts a high affinity for calcium ions (Ca²⁺). nih.gov This calcium-binding capability is critical for the biological function of a class of proteins known as Gla-containing proteins. By providing a reliable method for incorporating Gla into synthetic peptides, this compound enables researchers to investigate the structure-function relationships of these proteins, probe their interactions with calcium and other molecules, and develop synthetic analogues with potential therapeutic applications. sigmaaldrich.com

Overview of Research Trajectories Involving this compound

The application of this compound in academic research spans several key areas, primarily focused on understanding the roles of Gla-containing proteins in physiological and pathological processes.

One of the most prominent research trajectories is the study of blood coagulation . Several key proteins in the coagulation cascade, including prothrombin (Factor II), Factors VII, IX, and X, and Proteins C, S, and Z, are Gla-containing proteins. sigmaaldrich.combiosyn.com The Gla residues in these factors are essential for their calcium-mediated binding to phospholipid membranes at the site of vascular injury, a critical step for their activation and the subsequent formation of a blood clot. biosyn.com The synthesis of fragments of these coagulation factors using this compound allows for detailed studies of their calcium-binding properties and enzymatic activity. For instance, research has utilized synthetic Gla-containing peptides to investigate how these residues contribute to the regulation of prothrombin synthesis.

Another significant area of research is the study of conotoxins , a diverse group of neurotoxic peptides found in the venom of marine cone snails. sigmaaldrich.com Some conotoxins contain Gla residues, which are crucial for their structure and biological activity, often targeting specific ion channels or receptors in the nervous system. The chemical synthesis of conotoxins and their analogues using this compound is a powerful tool for neuropharmacology research and the development of new drug leads for conditions such as chronic pain.

Furthermore, research extends to other Gla-containing proteins like osteocalcin (B1147995) , a protein found in bone that is involved in bone mineralization and has been implicated as a hormone regulating energy metabolism. The synthesis of osteocalcin fragments containing Gla allows for the investigation of its role in bone biology and its potential as a biomarker for bone turnover.

A 2021 study published in Biopolymers detailed a specific protocol for the incorporation of this compound during Fmoc-SPPS. The researchers used a modified coupling protocol where this compound was pre-activated with diisopropylcarbodiimide (DIC) and OxymaPure in DMF before being coupled to the growing peptide chain for 60 minutes. nih.gov This highlights the ongoing refinement of synthetic methodologies to efficiently incorporate this specialized building block.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 111662-64-7 | iris-biotech.desigmaaldrich.comsigmaaldrich.com |

| Molecular Formula | C₂₉H₃₅NO₈ | iris-biotech.desigmaaldrich.com |

| Molecular Weight | 525.59 g/mol | sigmaaldrich.comsigmaaldrich.com |

| Appearance | White to off-white solid/powder | sigmaaldrich.com |

| Storage Temperature | 2-8°C | iris-biotech.desigmaaldrich.comsigmaaldrich.com |

Table 2: Typical Analytical Data for this compound

| Analysis | Specification | Source(s) |

| Purity (HPLC) | ≥98.0% | nih.gov |

| Identity (IR) | Conforms to structure | sigmaaldrich.com |

| Solubility | Soluble in DMF | sigmaaldrich.com |

| Reaction Suitability | Fmoc solid-phase peptide synthesis | sigmaaldrich.comsigmaaldrich.comalfa-chemistry.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRUHYXXHXECDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407723 | |

| Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308357-14-4 | |

| Record name | 5-tert-Butoxy-4-(tert-butoxycarbonyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Fmoc Gla Otbu 2 Oh and Its Stereoisomers

General Principles of Fmoc-Protected Amino Acid Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis. Its base-lability allows for mild deprotection conditions, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), which are orthogonal to the acid-labile side-chain protecting groups commonly employed.

The general cycle of Fmoc-SPPS involves the following key steps:

Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a base, liberating a free N-terminal amine.

Activation and Coupling: The incoming Fmoc-protected amino acid is activated at its carboxyl group using a coupling reagent and then reacted with the free amine of the resin-bound peptide chain, forming a new peptide bond.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This iterative process allows for the sequential addition of amino acids to build the desired peptide sequence. The success of this strategy is highly dependent on the quality and purity of the Fmoc-amino acid building blocks.

Stereoselective Synthesis of Fmoc-L-Gla(OtBu)2-OH

The synthesis of Fmoc-L-Gla(OtBu)2-OH presents a significant stereochemical challenge due to the chiral center at the α-carbon. The development of stereoselective methods is crucial to obtain the desired L-enantiomer in high purity, which is essential for the biological activity of the final peptide.

Chiral Auxiliary-Mediated Asymmetric Synthesis Approaches

Chiral auxiliaries are powerful tools for controlling stereochemistry in asymmetric synthesis. These are chiral molecules that are temporarily attached to a substrate to direct a chemical reaction to favor the formation of one stereoisomer over another. After the desired stereocenter is created, the auxiliary is removed and can often be recycled.

One notable approach for the synthesis of Fmoc-L-Gla(OtBu)2-OH utilizes a chiral Schiff base complex of glycine (B1666218). In this method, a chiral ligand, for instance, derived from a readily available chiral starting material like an amino acid, is condensed with glycine to form a Schiff base. This Schiff base then coordinates with a metal ion, such as copper(II), to form a planar complex that effectively blocks one face of the glycine α-carbon.

A key step in this synthesis is the Michael addition of a malonate derivative, such as di-tert-butyl malonate, to the activated α-carbon of the glycine within the chiral complex. The steric bulk of the chiral ligand directs the incoming nucleophile to the opposite face, leading to the preferential formation of one diastereomer.

| Starting Material | Chiral Auxiliary/Ligand | Key Reaction | Diastereomeric Ratio (d.r.) |

| Glycine | (S)-2-(N-(benzyl)prolyl)aminobenzophenone | Michael addition of di-tert-butyl malonate | >95:5 |

Diastereoselective Control and Optimization Strategies

The efficiency of chiral auxiliary-mediated syntheses hinges on achieving high diastereoselectivity in the key bond-forming step. Several factors can be optimized to maximize the diastereomeric excess (d.e.):

Choice of Chiral Auxiliary: The structure of the chiral auxiliary is paramount. Auxiliaries with greater steric hindrance and well-defined conformational preferences generally lead to higher levels of stereocontrol.

Reaction Conditions: Temperature, solvent, and the nature of the base or Lewis acid used can significantly influence the transition state of the reaction and, consequently, the diastereoselectivity. Lower temperatures often favor the formation of the thermodynamically more stable product, leading to higher d.e.

Nature of the Electrophile and Nucleophile: The steric and electronic properties of the reacting partners can also impact the stereochemical outcome.

In the context of the chiral Schiff base approach, the choice of the metal ion and the specific ligand architecture are critical for inducing high diastereoselectivity. The resulting diastereomers can often be separated by standard chromatographic techniques, such as column chromatography, to yield the desired diastereomer in high purity.

Enantiomeric Purity Assessment and Isolation Techniques

Following the removal of the chiral auxiliary, it is essential to determine the enantiomeric purity of the final product. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose. Chiral HPLC columns are packed with a chiral material that interacts differently with the two enantiomers, resulting in different retention times and allowing for their separation and quantification.

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram. For use in peptide synthesis, an enantiomeric purity of >99% is typically required.

Isolation and purification of the final Fmoc-L-Gla(OtBu)2-OH product are generally achieved through crystallization or column chromatography on silica (B1680970) gel.

Synthesis of Fmoc-D-Gla(OtBu)2-OH

The synthesis of the D-enantiomer, Fmoc-D-Gla(OtBu)2-OH, is also of interest for its use in creating peptides with modified properties, such as increased resistance to enzymatic degradation. The synthetic strategies for the D-isomer often mirror those for the L-isomer, with the key difference being the use of the opposite enantiomer of the chiral auxiliary or starting material.

For example, a synthetic route starting from L-serine can be employed to produce Fmoc-D-Gla(OtBu)2-OH. This approach takes advantage of the well-defined stereochemistry of the starting material to establish the desired configuration at the α-carbon. The synthesis typically involves the transformation of the hydroxymethyl group of serine into a suitable leaving group, followed by displacement with a malonate nucleophile. Subsequent functional group manipulations and protection afford the final product.

Alternatively, employing the enantiomer of the chiral ligand used in the Schiff base method described for the L-isomer would be expected to yield the corresponding D-Gla derivative.

Innovations in γ-Carboxyglutamic Acid Precursor Synthesis

The demand for Gla-containing peptides has spurred ongoing research into more efficient and innovative synthetic methods for their precursors. Recent advancements have focused on several key areas:

Catalytic Asymmetric Synthesis: Moving beyond stoichiometric chiral auxiliaries, researchers are developing catalytic asymmetric methods. These approaches utilize a chiral catalyst in substoichiometric amounts to generate the desired enantiomer, offering improved atom economy and cost-effectiveness.

Novel Starting Materials and Synthetic Routes: The exploration of alternative starting materials and more convergent synthetic pathways is an active area of research. This includes the use of readily available and inexpensive chiral pool starting materials and the development of novel bond-forming strategies.

Enzymatic and Chemo-enzymatic Approaches: Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral molecules. The use of enzymes, either alone or in combination with chemical steps, is being explored for the stereoselective synthesis of Gla precursors. rsc.org

Improved Protecting Group Strategies: The development of new protecting groups for the γ-carboxyl functions of Gla that are compatible with a wider range of synthetic conditions and can be removed with high selectivity is an ongoing effort.

These innovations are paving the way for the more accessible and cost-effective production of Fmoc-Gla(OtBu)2-OH and other essential building blocks for the synthesis of complex Gla-containing peptides.

Fmoc Gla Otbu 2 Oh in Solid Phase Peptide Synthesis Spps Applications

Role of the Fmoc Protecting Group in Stepwise Peptide Assembly

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a temporary protecting group for the α-amino (N-α) function of the amino acid. embrapa.br In the Fmoc/tBu strategy of SPPS, the peptide chain is assembled sequentially, one amino acid at a time, while anchored to an insoluble resin support. lgcstandards.com The primary role of the Fmoc group is to prevent the N-α-amine of the incoming amino acid from self-polymerizing or reacting out of sequence during the coupling step. embrapa.bryoutube.com

A key feature of the Fmoc group is its lability to bases. wikipedia.org It is stable under the acidic and neutral conditions used for coupling and side-chain deprotection but can be rapidly and quantitatively removed by treatment with a mild organic base, typically a 20% solution of piperidine (B6355638) in a solvent like DMF. wikipedia.orglgcstandards.compeptide.com This deprotection mechanism proceeds via a β-elimination, regenerating the free amine on the resin-bound peptide, which is then ready to be coupled with the next Fmoc-protected amino acid in the sequence. embrapa.brpeptide.com This repetitive cycle of deprotection and coupling allows for the stepwise construction of the desired peptide. lgcstandards.com The strong UV absorbance of the dibenzofulvene byproduct released during deprotection allows for real-time monitoring of the reaction's completion. wikipedia.orgaltabioscience.com

Functionality of the tert-Butyl Ester Groups for Carboxyl Protection

The γ-carboxyglutamic acid residue possesses two additional carboxylic acid groups on its side chain. These acidic functional groups must be masked or "protected" during SPPS to prevent them from interfering with the formation of the primary peptide backbone. embrapa.br In Fmoc-Gla(OtBu)2-OH, this protection is achieved by converting the side-chain carboxyl groups into tert-butyl (tBu) esters. alfa-chemistry.com

The tert-butyl ester is a "permanent" protecting group in the context of the Fmoc SPPS cycle, meaning it is stable to the basic conditions (piperidine) used for Fmoc removal. embrapa.brpeptide.com This stability ensures the Gla side chain remains inert throughout the entire chain assembly process. The orthogonality of the protection scheme is critical: the temporary N-α-Fmoc group is base-labile, while the permanent side-chain tBu groups are acid-labile. peptide.comaltabioscience.com These tBu esters are only removed during the final step of the synthesis, which involves treating the completed peptide-resin with a strong acid, such as trifluoroacetic acid (TFA). lgcstandards.comcsbio.com

Efficiency and Yield Considerations in this compound Coupling Reactions

The incorporation of this compound can present challenges due to its significant steric bulk. The two tert-butyl groups on the side chain, in addition to the Fmoc group, can hinder the approach of the activated carboxyl group to the free amine of the growing peptide chain on the resin. This steric hindrance can lead to slower reaction kinetics and potentially incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences (peptides missing the Gla residue).

To overcome these challenges and ensure high coupling efficiency, several strategies may be employed:

Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration (e.g., 1-2 hours or more) can help drive the reaction to completion. nih.gov

Double Coupling: Performing the coupling step twice with a fresh solution of activated this compound can significantly increase the yield of the desired product.

Elevated Temperature: Gently heating the reaction vessel (e.g., to 37°C) can increase the reaction rate, although this must be done cautiously to avoid potential side reactions or racemization. nih.gov

Use of Potent Coupling Reagents: Employing highly efficient coupling reagents can help overcome the steric barrier (see section 3.4).

Monitoring the completion of the coupling reaction using a qualitative method like the Kaiser test is crucial to ensure the free amine has been fully acylated before proceeding to the next deprotection step. nih.gov

Compatibility with Standard Peptide Coupling Reagents and Conditions

This compound is designed to be compatible with the most common coupling reagents and conditions used in modern Fmoc-SPPS. merckmillipore.com The choice of coupling reagent is critical for activating the free carboxylic acid of the building block, transforming it into a reactive species that readily forms a peptide bond with the N-terminal amine of the resin-bound peptide.

Commonly used coupling reagents fall into several classes, including carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. These reagents are typically used in conjunction with an additive to improve efficiency and suppress racemization. bachem.comuniurb.it

Table 2: Common Coupling Reagent Cocktails for Fmoc-SPPS

| Reagent Class | Coupling Reagent | Additive | Base | Description |

| Carbodiimide | DIC (Diisopropylcarbodiimide) | HOBt (Hydroxybenzotriazole) or OxymaPure® | DIPEA (Diisopropylethylamine) | A classic and cost-effective method. The additive forms a reactive ester to speed up the reaction and minimize side reactions. merckmillipore.combachem.com |

| Phosphonium Salt | PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | (none required) | DIPEA | Highly efficient and fast-acting reagent, particularly good for sterically hindered amino acids. merckmillipore.combachem.com |

| Aminium/Uronium Salt | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | (none required) | DIPEA | Similar to HBTU, HATU is one of the most effective reagents, known for rapid coupling and suitability for difficult sequences. nih.govbachem.com |

| Aminium/Uronium Salt | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | (none required) | DIPEA | Similar to HBTU, HATU is one of the most effective reagents, known for rapid coupling and suitability for difficult sequences. bachem.com |

For a sterically demanding residue like this compound, more potent phosphonium or uronium reagents like PyBOP or HATU are often preferred to ensure high coupling yields. nih.govmerckmillipore.com

Strategies for Selective Cleavage and Deprotection of Gla-Containing Peptides

The final stage of SPPS is the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all permanent side-chain protecting groups. thermofisher.com For a peptide containing Gla incorporated via this compound, this step must efficiently remove the two tert-butyl esters from the Gla side chain, as well as any other side-chain protecting groups (e.g., Boc on Lysine (B10760008), Trt on Histidine) and the resin linker. thermofisher.com

This is typically accomplished in a single step using a cleavage cocktail based on strong acid, most commonly Trifluoroacetic Acid (TFA). peptide2.com However, the reactive carbocations generated during the removal of the tBu groups (tert-butyl cations) can cause unwanted modifications to sensitive amino acid residues like tryptophan or methionine. merckmillipore.comthermofisher.com To prevent these side reactions, "scavengers" are added to the TFA cocktail.

Table 3: Example of a Standard TFA Cleavage Cocktail

| Component | Purpose | Typical Concentration (% v/v) |

| TFA (Trifluoroacetic Acid) | Strong acid for cleaving protecting groups and resin linker | 90.5 - 95% |

| Water (H₂O) | Scavenger; helps hydrolyze carbocations | 2.5 - 5% |

| Triisopropylsilane (TIS) | Scavenger; very effective at reducing carbocations | 2.0 - 2.5% |

| Phenol | Scavenger; protects residues like Tryptophan and Tyrosine | 2.5% |

The peptide-resin is incubated in this cocktail, typically for 2-3 hours at room temperature. scienceopen.com Following cleavage, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by adding cold diethyl ether, then collected, washed, and prepared for purification, usually by reverse-phase HPLC. lgcstandards.com

Integration of this compound into Complex Peptide Sequence Design

The availability of this compound is a cornerstone for the chemical synthesis of complex, biologically active proteins where Gla residues are essential for function. academie-sciences.fr The design of such peptides, which may include other post-translational modifications, relies on the orthogonal nature of the Fmoc/tBu strategy. altabioscience.comnih.gov

Key considerations for integrating this building block into a complex sequence include:

Positional Specificity: It allows for the precise placement of Gla at any desired position within the peptide sequence, which is impossible to control through biological expression systems that rely on post-translational enzymatic carboxylation. wikipedia.orgashpublications.org

Compatibility: The chemistry is compatible with a wide range of other protected amino acids, allowing for the creation of heterogeneous sequences containing both standard and modified residues.

Synthetic Strategy: The synthesis plan must account for the challenges associated with coupling the bulky Gla residue. This might involve placing less sterically hindered amino acids adjacent to the Gla position or planning for optimized coupling protocols (e.g., double coupling) at that specific step in the automated synthesis cycle. scienceopen.com

By using this compound, researchers can synthesize peptide fragments of vitamin K-dependent proteins for structural and functional studies, develop novel anticoagulants or procoagulants, and create tools to investigate the role of γ-carboxylation in biological processes. ashpublications.orgnih.gov

Biochemical and Biological Significance of γ Carboxyglutamic Acid Gla Residues in Peptides Synthesized Using Fmoc Gla Otbu 2 Oh

Mechanisms of γ-Carboxylation as a Post-Translational Modification

Gamma-carboxylation is a crucial post-translational modification that converts specific glutamate (B1630785) (Glu) residues in a protein to γ-carboxyglutamic acid (Gla). creative-proteomics.comresearchgate.nethaematologica.org This process is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), which is located in the endoplasmic reticulum. creative-proteomics.comresearchgate.netnih.gov The reaction requires the presence of reduced vitamin K, molecular oxygen, and carbon dioxide. nih.govnih.gov During the reaction, a carboxyl group is added to the γ-carbon of a glutamate residue. creative-proteomics.comresearchgate.net This modification is essential for the biological activity of a family of proteins known as Gla proteins. creative-proteomics.comnih.gov

The vitamin K cycle is intrinsically linked to this process. Reduced vitamin K (hydroquinone) acts as a cofactor for the carboxylase, and in the process, it is oxidized to vitamin K epoxide. nih.govic.ac.uk The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to vitamin K, allowing the cycle to continue. nih.gov This enzymatic cycle ensures the complete carboxylation of the Gla domain, which is critical for the function of these proteins. nih.gov The recognition of which glutamate residues to modify is guided by a specific sequence within the protein's propeptide region, known as the γ-carboxylation recognition sequence (γ-CRS), which binds to the carboxylase enzyme. haematologica.orgnih.gov

Elucidation of Gla's Role in Calcium Ion Chelation and Metal Binding

The addition of a second carboxyl group to the glutamate side chain transforms it into a potent calcium ion (Ca²⁺) chelator. researchgate.netnih.govwikipedia.org This ability to bind calcium ions is the primary function attributed to Gla residues and is fundamental to the biological activity of Gla-containing proteins. wikipedia.orgnih.gov The binding of Ca²⁺ is often a prerequisite for the proper folding and subsequent interaction of these proteins with other molecules, particularly cell membranes. nih.govwikipedia.orgacs.org

The two carboxylate groups on the Gla side chain enable it to bind calcium ions in a bidentate manner, where an oxygen atom from each carboxylate group coordinates with the same calcium ion. nih.gov This forms a stable six-membered ring structure. nih.gov This bidentate chelation distinguishes Gla from other acidic residues like aspartate and glutamate, which typically bind calcium in a unidentate fashion (using only one oxygen atom). nih.govmdpi.com The constrained arrangement of the two carboxylate groups in Gla confers a unique and powerful calcium-chelation capability. nih.gov While a single Gla residue can bind calcium, studies have shown that two adjacent Gla residues exhibit cooperativity, leading to a significantly increased affinity for calcium ions. nih.gov

The chelation of calcium ions by Gla residues induces significant conformational changes in the peptide or protein. researchgate.netwikipedia.org This Ca²⁺-induced folding is necessary for the Gla domain to adopt its biologically active structure. wikipedia.org A key feature of a functional, calcium-bound Gla domain is the formation of a hydrophobic patch, which is crucial for mediating the protein's interaction with the negatively charged phospholipid surfaces of cell membranes. wikipedia.orgresearchgate.net This membrane binding localizes the proteins to sites of action, such as at the location of a vascular injury for blood coagulation factors. ic.ac.uknih.gov The binding of calcium not only stabilizes the protein's structure but also directly influences its function; for instance, in conantokins, calcium binding is essential for their helical conformation and subsequent receptor interaction. oup.com Without sufficient carboxylation and subsequent calcium binding, Gla-containing proteins cannot anchor to membranes effectively, rendering them biologically inactive. ic.ac.uknih.gov

Functional Relevance of Naturally Occurring Gla-Containing Peptides and Proteins

Gla-containing proteins are found throughout the animal kingdom and are involved in a diverse array of biological functions, from hemostasis to signal transduction. nih.gov

The most well-characterized function of Gla residues is in the blood coagulation cascade. creative-proteomics.com Several key clotting factors, including Factor II (prothrombin), Factor VII, Factor IX, and Factor X, as well as the anticoagulant proteins C and S, are vitamin K-dependent Gla proteins. creative-proteomics.comwikipedia.orgnih.gov The Gla domains of these factors contain 9 to 13 Gla residues at their N-terminus. haematologica.orgic.ac.uk Upon vascular injury, these Gla residues bind calcium ions, which induces a conformational change that allows the factors to anchor to exposed phospholipid membranes on platelets and other cells. ic.ac.uknih.gov This localization is a critical step that concentrates the coagulation factors at the site of injury, facilitating the series of enzymatic reactions that culminate in the formation of a fibrin (B1330869) clot. nih.govnih.gov An impairment in the γ-carboxylation of these factors leads to an inability to bind calcium and membranes, resulting in bleeding disorders. nih.gov

| Coagulation Factor | Function | Role of Gla Domain |

| Factor II (Prothrombin) | Precursor to thrombin, the enzyme that converts fibrinogen to fibrin. nih.gov | Mediates binding to phospholipid membranes for activation by Factor Xa. ic.ac.uk |

| Factor VII | Initiates the extrinsic pathway of coagulation upon binding to tissue factor. nih.gov | Anchors the Factor VIIa/tissue factor complex to the membrane. wikipedia.org |

| Factor IX | A serine protease in the intrinsic pathway. | Required for membrane binding and formation of the intrinsic Xase complex. acs.org |

| Factor X | At the convergence of the intrinsic and extrinsic pathways, activates prothrombin. nih.gov | Enables binding to membranes for activation and for its role in the prothrombinase complex. acs.org |

| Protein C | An anticoagulant that inactivates Factors Va and VIIIa. nih.gov | Mediates membrane binding to exert its anticoagulant effect. wikipedia.org |

| Protein S | A cofactor for Protein C. nih.gov | Enhances the membrane binding and activity of Protein C. |

This table summarizes the function of key Gla-containing blood coagulation factors and the essential role of their Gla domains.

Beyond blood coagulation in vertebrates, γ-carboxylation is an ancient post-translational modification found in other animals, including venomous creatures like cone snails and some snakes. nih.govnih.gov

Cone Snails: The venom of marine cone snails is a complex cocktail of neurotoxic peptides, many of which are rich in Gla residues. nih.govnih.gov These peptides, known as conotoxins, modulate the activity of ion channels and receptors. nih.govsmartox-biotech.com For example, conantokins are conotoxins that act as antagonists of the N-Methyl-D-Aspartate (NMDA) receptor. smartox-biotech.com The Gla residues are critical for the structure and function of these toxins, often mediating calcium binding that stabilizes their conformation for receptor interaction. oup.com The presence of γ-carboxylase and Gla-containing peptides in cone snails, which lack a mammalian-like blood clotting system, highlights the broader evolutionary role of this modification. nih.govnih.gov

Snake Venoms: While proteins and peptides are the major constituents of snake venoms, the presence of Gla-containing peptides is less universally prominent than in cone snails. nih.gov However, some snake venoms contain prothrombin activators that are functionally similar to blood coagulation factor Xa and possess Gla domains. ebi.ac.uk These venom components can interfere with the prey's hemostatic system. Additionally, snake venoms are a rich source of various peptides like disintegrins and bradykinin-potentiating peptides that affect platelet aggregation and blood pressure, respectively, though these are not typically characterized as Gla-containing. nih.gov The primary toxic peptides in many snake venoms, such as dendrotoxins and fasciculins in mambas, function by targeting ion channels and enzymes like acetylcholinesterase without relying on the Gla modification. mdpi.com

| Venom Source | Gla-Peptide Family (Example) | Biological Target/Function |

| Cone Snail (e.g., Conus geographus) | Conantokins (e.g., Conantokin-G) | Antagonists of the NMDA receptor, neurotoxic. smartox-biotech.com |

| Cone Snail (e.g., Conus textile) | O-superfamily conotoxins (e.g., Gla-TxVI) | Ion channel modulation. nih.gov |

| Snakes (e.g., some vipers) | Venom Prothrombin Activators | Mimic Factor Xa, activating prothrombin and disrupting hemostasis. ebi.ac.uk |

This table provides examples of Gla-containing peptides found in venoms and their known biological functions.

Structure-Activity Relationship Studies of Gla-Containing Analogs

The ability to synthesize peptides containing Gla residues using reagents like Fmoc-Gla(OtBu)2-OH has been instrumental in conducting structure-activity relationship (SAR) studies. These studies systematically modify the peptide structure and evaluate the impact on biological activity, providing valuable insights into the specific roles of individual amino acids. A prime example of such research is the investigation of conantokins, a family of peptides from cone snail venom that act as antagonists of the N-methyl-D-aspartate (NMDA) receptor. wikipedia.orgnih.gov

Research on synthetic analogs of conantokins has revealed the critical importance of specific Gla residues for their antagonistic activity. By substituting individual Gla residues with other amino acids, such as alanine (B10760859) (Ala) or lysine (B10760008) (Lys), scientists have been able to probe the contribution of each Gla to the peptide's function.

For instance, studies on conantokin-G (con-G) and conantokin-T (con-T) have demonstrated that not all Gla residues are functionally equivalent. The substitution of certain Gla residues can lead to a significant change in potency, while the replacement of others has a more modest effect. These findings highlight the nuanced role of γ-carboxylation in mediating the interaction of these peptides with their target receptors.

Detailed research findings from SAR studies on conantokin analogs are summarized in the table below. These studies typically measure the inhibitory concentration (IC₅₀) of the synthetic analogs on the NMDA receptor, often by assessing the inhibition of [³H]MK-801 binding.

| Parent Peptide | Analog | Substitution | Effect on NMDA Receptor Antagonist Activity | Reference |

| Conantokin-G | Con-G[γ7A] | Gla at position 7 replaced with Ala | Fourfold more potent than native Con-G | wikipedia.org |

| Conantokin-G | Con-G[γ7K] | Gla at position 7 replaced with Lys | As potent as native Con-G | wikipedia.orgnih.gov |

| Conantokin-G | Con-G[S16Y] | Ser at position 16 replaced with Tyr | Showed positive results in morphine withdrawal models | wikipedia.org |

| Conantokin-T | Ala-substituted variants | Gla at various positions replaced with Ala | Gla at positions 3 and 4 are critical for inhibition of spermine-induced potentiation of MK-801 binding. Gla at positions 10 and 14 are important for stabilizing the highest affinity Ca²⁺ binding site. | nih.gov |

| Conantokin-R | C-terminal truncations | Deletion of 7 or 10 amino acids from the C-terminus | Unaltered cation binding and NMDA receptor antagonist properties | nih.gov |

These SAR studies underscore the importance of specific Gla residues in the biological activity of conantokins. The data reveal that both the presence and the precise positioning of the γ-carboxyglutamate residues are crucial for their potent and selective antagonism of the NMDA receptor. The insights gained from such studies, made possible by synthetic chemistry utilizing building blocks like this compound, are invaluable for the design of novel therapeutic agents targeting the NMDA receptor for conditions such as epilepsy, chronic pain, and neurodegenerative diseases. wikipedia.orgnih.gov

Advanced Applications and Research Directions Utilizing Peptides Synthesized with Fmoc Gla Otbu 2 Oh

Design and Development of Peptide-Based Therapeutics

The unique properties of the Gla residue, most notably its strong calcium-binding affinity, make it an attractive component in the design of novel peptide-based therapeutics. The strategic placement of Gla within a peptide sequence can confer specific structural and functional characteristics, leading to enhanced therapeutic potential.

Rational Design for Targeting Specific Receptors or Enzymes

Rational peptide design involves creating peptide sequences with specific, predetermined functions based on a deep understanding of molecular interactions. nih.gov In this context, Fmoc-Gla(OtBu)2-OH is instrumental for introducing Gla residues that can act as specific recognition motifs or functional domains. Peptides are considered valuable therapeutic molecules due to their high affinity, selectivity, and potency compared to small-molecule drugs, particularly for challenging targets like G protein-coupled receptors (GPCRs). nih.govbiorxiv.org

The design process often leverages computational biology to model interactions between the peptide and its target, such as a receptor or enzyme. nih.govbiorxiv.org The incorporation of Gla is a key strategy when the target's activity is modulated by calcium ions or when the target resides in a calcium-rich environment, such as the extracellular matrix or sites of pathological calcification. For example, peptides derived from Matrix Gla Protein (MGP), which naturally inhibits vascular calcification, can be synthesized to target and prevent the formation of hydroxyapatite (B223615) crystals. researchgate.net The design of such peptides relies on positioning Gla residues to optimally chelate calcium and interact with the growing crystal lattice.

Table 1: Key Strategies in Rational Peptide Design

| Design Strategy | Description | Relevance of Gla Incorporation |

|---|---|---|

| Target-Specific Binding | Designing peptides that bind with high affinity and specificity to a biological target, such as a cell surface receptor or an enzyme active site. biorxiv.org | Gla residues can form crucial contacts with calcium-binding pockets or positively charged regions on a target protein, enhancing binding specificity. |

| Conformational Stabilization | Introducing residues or modifications to lock the peptide into a bioactive conformation, often a helical or cyclic structure. nih.gov | The chelation of Ca2+ by adjacent Gla residues can induce a specific secondary structure, pre-organizing the peptide for optimal receptor binding. |

| Enzyme Inhibition | Creating peptides that mimic an enzyme's substrate or transition state to block its catalytic activity. | Gla can be used to design potent inhibitors for calcium-dependent proteases or other enzymes by strongly coordinating to a Ca2+ ion in the active site. |

| Biomimicry | Synthesizing peptides that replicate the functional domains of natural proteins, such as MGP or blood coagulation factors. researchgate.net | This compound is essential for accurately reproducing the Gla-rich domains that are responsible for the biological activity of these proteins. |

Synthesis of Bioactive Peptides and Proteins with Enhanced Efficacy

The synthesis of peptides using this compound is primarily accomplished through Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.comadventchembio.com This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. nih.gov The use of the base-labile Fmoc group for N-terminal protection and acid-labile tert-butyl (OtBu) groups for the Gla side chains provides an orthogonal protection scheme. adventchembio.comnih.gov This ensures that the sensitive gamma-carboxyl groups remain shielded throughout the synthesis and are only deprotected during the final cleavage from the resin, preserving the integrity of the final peptide. adventchembio.com

This synthetic control is crucial for producing bioactive peptides with enhanced efficacy. By ensuring the precise number and placement of Gla residues, researchers can create peptides with superior activity compared to their non-carboxylated counterparts. For example, synthetic peptides from MGP containing correctly positioned Gla residues show a potent ability to inhibit the nucleation and growth of both hydroxyapatite and calcium oxalate (B1200264) monohydrate crystals, a function lost in the non-carboxylated versions. researchgate.net

Table 2: Features of Peptide Synthesis Using this compound

| Feature | Description | Impact on Efficacy |

|---|---|---|

| Orthogonal Protection | The Fmoc (base-labile) and OtBu (acid-labile) groups can be removed under different conditions, allowing for selective deprotection and modification. adventchembio.com | Prevents unwanted side reactions and ensures the final peptide has the exact, intended sequence and modifications for maximal bioactivity. |

| High Coupling Efficiency | The protected amino acid is designed for efficient incorporation into growing peptide chains using standard coupling reagents in SPPS. adventchembio.com | Leads to higher purity and yield of the target peptide, ensuring a homogeneous product with consistent efficacy. |

| Precise PTM Installation | Allows for the site-specific incorporation of gamma-carboxyglutamic acid, a critical post-translational modification (PTM). sigmaaldrich.com | Ensures the peptide possesses the necessary structural elements for its biological function, such as calcium binding, which is often essential for efficacy. |

| Versatility | Compatible with the synthesis of a wide range of peptide structures, including linear, cyclic, and complex modified peptides. adventchembio.com | Enables the development of diverse therapeutic candidates with improved stability, bioavailability, and target engagement. |

Bioconjugation Strategies Employing Gla-Containing Peptides

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a single hybrid. Gla-containing peptides, synthesized using this compound, can be designed with specific functional groups that allow them to be readily conjugated to other molecules, such as drugs, imaging agents, or larger proteins.

Methodologies for Linking Peptides to Other Biomolecules

A variety of chemical methods can be employed to conjugate Gla-containing peptides to other molecules. mdpi.com The choice of method depends on the nature of the molecules being linked and the desired stability of the final conjugate. A common strategy involves synthesizing the Gla-peptide with an additional unique functional group that serves as a chemical handle for conjugation.

Common bioconjugation strategies include:

Thiol-Maleimide Coupling: A cysteine residue can be incorporated into the peptide sequence. Its thiol group reacts specifically with a maleimide-functionalized molecule to form a stable thioether bond. youtube.com

Click Chemistry: The peptide can be synthesized with an azide (B81097) or alkyne group. This allows for a highly efficient and specific copper-catalyzed or strain-promoted cycloaddition reaction with a molecule bearing the complementary functional group. mdpi.com

Hydrazone/Oxime Formation: A peptide can be modified to contain an aldehyde or ketone, which reacts with a hydrazine (B178648) or hydroxylamine (B1172632) on another molecule to form a stable hydrazone or oxime linkage. mdpi.com

Carrier Protein Conjugation: Peptides, which are often too small to elicit a strong immune response on their own, can be conjugated to larger carrier proteins like Keyhole Limpet Hemocyanin (KLH) or CRM197 to generate antibodies. youtube.com This is typically achieved by targeting lysine (B10760008) or cysteine residues on the protein.

Development of Targeted Drug Delivery Systems

A primary application of bioconjugation involving Gla-peptides is the development of targeted drug delivery systems. nih.govnih.gov By linking a potent therapeutic agent (a "payload") to a Gla-peptide that specifically targets a diseased tissue, the drug's efficacy can be dramatically increased while minimizing side effects on healthy tissues. nih.gov

The Gla-peptide acts as a homing device. For instance, a Gla-peptide that mimics the bone-binding domain of osteocalcin (B1147995) could be used to deliver an anti-cancer drug directly to bone metastases. Similarly, Gla-peptides that target areas of vascular calcification could deliver agents to dissolve or prevent plaque formation. Nanocarriers like liposomes or nanoparticles can be decorated with Gla-peptides to enhance their accumulation at specific sites. nih.gov For example, nanostructured lipid carriers (NLCs) equipped with a targeting peptide have been shown to accumulate in tumors while avoiding healthy tissue. nih.gov This strategy allows for the delivery of high concentrations of a payload directly to the site of action. nih.gov

Table 3: Approaches for Targeted Drug Delivery with Gla-Peptides

| Targeting Approach | Mechanism | Potential Application |

|---|---|---|

| Passive Targeting | Relies on the general physicochemical properties of the peptide-drug conjugate to accumulate in diseased tissues (e.g., the enhanced permeability and retention effect in tumors). | Delivery of chemotherapeutics to solid tumors. |

| Active Targeting | The Gla-peptide is designed to bind to a specific receptor or biomarker overexpressed on target cells. nih.gov | Targeting cancer cells expressing a specific surface protein or delivering drugs to sites of active bone remodeling. |

| Cell-Mediated Delivery | The peptide-drug conjugate is attached to living cells (e.g., immune cells) that have a natural ability to home to sites of disease or inflammation. nih.gov | Delivering anti-inflammatory agents to sites of autoimmune attack. |

| Nanocarrier-Based Systems | Nanoparticles or liposomes are functionalized with Gla-peptides to direct their delivery. nih.gov | Co-delivery of multiple drugs or a combination of therapeutic and imaging agents to a specific tissue. |

Research in Neuroscience, Including Glutamate (B1630785) Receptor Studies

The role of Gla-containing peptides in neuroscience is an emerging area of research, driven by the structural similarity of Gla to glutamate, the primary excitatory neurotransmitter in the central nervous system. While direct studies linking peptides synthesized with this compound to glutamate receptors are not yet widespread, the unique properties of Gla suggest several promising research directions.

Gla is γ-carboxyglutamic acid. Its structure is identical to glutamate except for the presence of a second carboxylate group on the gamma (γ) carbon. This seemingly small change has profound effects, transforming the amino acid into a potent, high-affinity chelator of divalent cations, especially calcium (Ca2+).

Calcium signaling is fundamental to virtually all aspects of neuronal function, including neurotransmitter release, synaptic plasticity (the basis of learning and memory), and gene expression. Glutamate receptors themselves, particularly the N-methyl-D-aspartate (NMDA) receptor subtype, are calcium-permeable ion channels whose activity is tightly regulated by extracellular calcium levels.

Given this context, Gla-containing peptides are being investigated as potential tools to modulate neuronal function:

Modulation of Glutamate Receptors: Peptides containing Gla could serve as novel ligands for glutamate receptors or associated regulatory proteins. Their ability to bind calcium might allow them to act as state-dependent modulators, for example, by stabilizing a particular conformational state of the receptor in a calcium-dependent manner.

Probing Calcium-Dependent Processes: Synthetic Gla-peptides can be used as probes to study the role of localized calcium chelation in neuronal processes. By targeting these peptides to specific synaptic compartments, researchers could investigate how buffering calcium affects synaptic transmission or excitotoxicity.

Preventing Neurodegeneration: There is evidence that pathological calcification can occur in the brain, including in the pineal gland. substack.com Matrix Gla Protein (MGP) is known to be expressed in the brain, suggesting it plays a protective role against such processes. substack.com Synthetic MGP-derived peptides could be explored as therapeutics to prevent or reverse ectopic calcification associated with neurodegenerative diseases.

Table 4: Comparison of Glutamic Acid and Gamma-Carboxyglutamic Acid (Gla)

| Property | Glutamic Acid (Glu) | Gamma-Carboxyglutamic Acid (Gla) |

|---|---|---|

| Chemical Structure | Contains one carboxyl group on the side chain. | Contains two carboxyl groups on the γ-carbon of the side chain. |

| Primary Role in CNS | Major excitatory neurotransmitter. | Not a classical neurotransmitter; role under investigation. |

| Receptor Interaction | Directly activates ionotropic (AMPA, NMDA, Kainate) and metabotropic glutamate receptors. | Potential modulator of glutamate receptors or other Ca2+-sensitive targets. |

| Calcium Binding | Weakly binds Ca2+. | Strongly chelates Ca2+ with high affinity. |

| Source | Dietary and synthesized in the brain. | Formed by post-translational modification of glutamate residues. sigmaaldrich.comnih.gov |

Contributions to Proteomics Research and Protein Engineering

The synthesis of peptides containing γ-carboxyglutamic acid is essential for proteomics and protein engineering, particularly for studying proteins involved in blood coagulation and bone metabolism. creative-proteomics.comresearchgate.net The post-translational modification of glutamic acid (Glu) to Gla is a vitamin K-dependent process that occurs in the endoplasmic reticulum. creative-proteomics.comresearchgate.netnih.gov This modification is crucial for the biological activity of numerous proteins, including clotting factors II, VII, IX, and X, as well as osteocalcin and matrix Gla-protein. creative-proteomics.comnih.govwikipedia.org

The incorporation of Gla confers a unique calcium-binding ability to proteins, which is often necessary for their correct conformation and function. researchgate.netwikipedia.org The dicarboxylic acid side chain of Gla can chelate calcium ions, mediating protein-membrane and protein-protein interactions that are fundamental to processes like the blood coagulation cascade. researchgate.net

Proteomics analysis of γ-carboxylation relies on techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to identify and quantify Gla-containing peptides in complex biological samples. creative-proteomics.comnih.gov The use of synthetic Gla-peptides, made possible by reagents like this compound, is crucial for developing these analytical methods and serving as standards for quantification. nih.gov For instance, research has shown that analyzing Gla peptides in different ionization modes (positive and negative) and pH conditions can improve the sensitivity and quality of mass spectrometry data. nih.gov This allows for a more accurate understanding of the carboxylation status of proteins like prothrombin in health and disease. nih.gov

Biophysical Investigations of Protein-Peptide Interactions

The ability to synthesize bespoke Gla-containing peptides has opened new avenues for detailed biophysical studies of molecular recognition events.

A significant application of this compound has been in the study of protein-protein interactions that are traditionally considered phosphorylation-dependent. researchgate.netresearchgate.net Research into the 14-3-3 protein family, which regulates diverse cellular activities by binding to phosphorylated proteins, has provided a key example. researchgate.netnih.gov

To investigate whether phosphorylation itself is required for binding, or if negative charges are sufficient, researchers synthesized a series of peptide analogs. researchgate.netresearchgate.net In one study, the phosphorylated threonine (pThr) residue in a known 14-3-3 binding peptide was substituted with other residues, including the doubly-charged γ-carboxyglutamic acid (Gla). researchgate.netresearchgate.net The results demonstrated that at least one negative charge is necessary for the peptide to bind to the 14-3-3ε isoform. researchgate.netnih.gov Crucially, the study found that phosphorylation is not an absolute requirement and that two negative charges, as present in the Gla residue, are preferable for achieving high-affinity binding. researchgate.netnih.gov This finding highlights the role of Gla as an effective phosphomimetic, providing a stable alternative for studying interactions mediated by negative charges.

Table 1: Peptide Analogs Used in 14-3-3ε Binding Studies This table summarizes peptide modifications made to investigate the role of negative charge in ligand recognition by 14-3-3 proteins, as described in the referenced research. researchgate.netresearchgate.net

| Substituted Residue | Charge at Physiological pH | Role in Study |

| Threonine (Thr) | 0 | Uncharged control |

| Glutamic Acid (Glu) | -1 | Singly-charged phosphomimetic |

| Gla | -2 | Doubly-charged phosphomimetic |

| Sulfo-threonine (sThr) | -1 | Singly-charged, phosphatase-resistant mimetic |

| Phospho-threonine (pThr) | -2 | Native phosphorylated residue (reference) |

Molecular Dynamics (MD) simulations are a powerful computational tool used to complement experimental data by providing insights into the dynamic nature of protein-peptide interactions at an atomic level. mdpi.comnorthwestern.edu In the context of the 14-3-3 protein study, MD simulations were employed to computationally investigate the binding of each peptide analog, including the Gla-containing peptide, to the 14-3-3ε protein. researchgate.netresearchgate.net

These simulations, often run for hundreds of nanoseconds, can reveal crucial details about the stability of the protein-peptide complex, structural rearrangements, and the specific interactions, such as salt bridges and hydrogen bonds, that govern binding. researchgate.netmdpi.com For example, simulations can track the root-mean-square deviation (RMSD) to ensure the peptide remains bound within the protein's binding groove throughout the simulation. researchgate.net By analyzing the trajectories, researchers can identify the key amino acid residues on both the protein and the peptide that are responsible for the interaction, providing a dynamic picture that static experimental structures cannot fully capture. researchgate.netnih.gov

To quantify the strength of the interaction between the Gla-containing peptides and their target proteins, researchers employ various biophysical techniques. researchgate.net Surface Plasmon Resonance (SPR) is a widely used, label-free method for measuring real-time binding kinetics and determining affinity. researchgate.net

In the study of 14-3-3ε binding, SPR was used to obtain steady-state affinity data for the different peptide analogs. researchgate.net The experiments involve immobilizing the target protein (14-3-3ε) on a sensor chip and then flowing solutions of the synthetic peptides over the surface at various concentrations. researchgate.net The SPR instrument detects changes in the refractive index at the surface, which is proportional to the amount of peptide bound to the protein. By fitting this data, researchers can calculate key kinetic parameters and the equilibrium dissociation constant (K_D), which provides a quantitative measure of binding affinity. researchgate.net This experimental data is critical for validating the findings from computational models and confirming that the designed peptides, such as those containing Gla, bind with the predicted affinity. researchgate.netresearchgate.net

Future Prospects for this compound in Biomolecular Science and Drug Discovery

The utility of this compound extends beyond basic research into promising applications in drug discovery and the development of new biomaterials. The finding that Gla can act as a stable and effective mimic of phosphorylated amino acids is particularly significant. researchgate.netnih.gov Many critical cellular signaling pathways are regulated by protein phosphorylation, and their dysregulation is implicated in diseases like cancer and autoimmune disorders. adventchembio.com Peptides designed to modulate these pathways are often susceptible to rapid dephosphorylation by cellular phosphatases, limiting their therapeutic efficacy. researchgate.net

By using this compound to synthesize peptides where a key phosphoserine or phosphothreonine is replaced by Gla, it is possible to create therapeutic candidates that are resistant to phosphatases while retaining or even enhancing binding affinity. This strategy could lead to the development of more stable and effective peptide-based drugs.

Furthermore, the continued use of this building block will be instrumental in proteomics and diagnostics. Synthetic Gla-peptides are invaluable for developing and standardizing assays to measure the activity of vitamin K-dependent enzymes and to diagnose coagulation disorders. creative-proteomics.comnih.gov As our understanding of the "Gla-proteome" expands, the demand for precisely synthesized Gla-containing peptides for functional and structural studies will undoubtedly grow, solidifying the role of this compound as an essential tool in biomolecular science.

Q & A

Q. What are the molecular characteristics and storage requirements of Fmoc-Gla(OtBu)₂-OH?

Fmoc-Gla(OtBu)₂-OH (C₂₉H₃₅NO₈, MW 525.59 g/mol) features tert-butyl esters protecting γ-carboxyl groups and an Fmoc group at the α-amine. Key properties include a melting point of 190–200°C, solubility in DMF (>25 mM), and a LogP of 5.06, which impacts its lipophilicity during peptide synthesis. For storage, maintain at -20°C in airtight containers with desiccants to prevent ester hydrolysis. Pre-dissolve in DMF at ≤0.2 M to avoid aggregation during SPPS .

Q. How does the tert-butyl ester protection influence peptide synthesis workflows?

The γ,γ-di-tert-butyl ester groups provide acid-labile protection, enabling selective deprotection with trifluoroacetic acid (TFA) during resin cleavage. However, incomplete removal (5–15% residual esters) may occur under standard TFA conditions (95%, 2h). Optimize cleavage with extended time (4h) and scavengers (2% triisopropylsilane) to ensure complete deprotection without peptide degradation .

Advanced Research Questions

Q. What stereoselective strategies achieve high enantiomeric purity in Fmoc-Gla(OtBu)₂-OH synthesis?

A Cu(II)-Schiff base complex method yields >95% enantiomeric excess via:

- Step 1 : Michael addition of di-tert-butyl methylenemalonate to a glycine-derived Cu(II) complex under (-)-sparteine catalysis, achieving 92% diastereoselectivity.

- Step 2 : Chromatographic separation (silica gel, hexane:EtOAc 3:1) isolates the (S,S)-isomer. This nine-step process from thiosalicylic acid achieves 14.5% overall yield, with axial thioether coordination mimicking rusticyanin’s metalloprotein structure .

Q. How can side reactions like aspartimide formation be suppressed during SPPS with Fmoc-Gla(OtBu)₂-OH?

Aspartimide formation in Asp-Gly motifs is mitigated using Dmb (2,4-dimethoxybenzyl) backbone protection . Pre-coupled Fmoc-Asp(OtBu)-(Dmb)Gly-OH sterically hinders cyclic imide formation and reduces base sensitivity during piperidine deprotection. Post-synthesis, remove Dmb with TFA:thioanisole (95:5) without affecting tert-butyl esters .

Q. What analytical methods validate the stereochemical and chemical purity of Fmoc-Gla(OtBu)₂-OH?

Q. Why do steric effects in Fmoc-Gla(OtBu)₂-OH necessitate modified coupling conditions in SPPS?

The bulky tert-butyl esters hinder coupling efficiency in automated SPPS. Optimize by:

Q. How is Fmoc-Gla(OtBu)₂-OH applied in synthesizing mineral-binding peptides?

Gla residues in osteocalcin and matrix Gla protein require γ-carboxylation for Ca²⁺ chelation. Incorporate Fmoc-Gla(OtBu)₂-OH into peptide sequences via SPPS, followed by TFA cleavage to expose γ-COOH groups. Assess mineral affinity using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) with hydroxyapatite substrates .

Methodological Best Practices

- Stereochemical Validation : Combine X-ray crystallography (SHELXL refinement) and circular dichroism to confirm helical conformations in Gla-rich peptides .

- Scalability : Transition from batch to flow chemistry for Cu(II)-mediated Michael additions, improving diastereoselectivity to 95% at >10g scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.